08:0 PE

Description

Properties

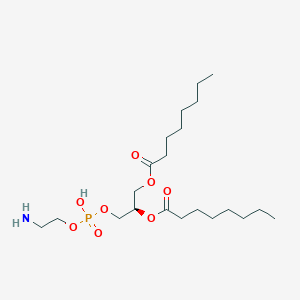

IUPAC Name |

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42NO8P/c1-3-5-7-9-11-13-20(23)27-17-19(18-29-31(25,26)28-16-15-22)30-21(24)14-12-10-8-6-4-2/h19H,3-18,22H2,1-2H3,(H,25,26)/t19-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNACBKDVIYEXSL-LJQANCHMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Structural and Functional Landscape of 08:0 PE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structure and functional relevance of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE). We delve into its biophysical properties, its crucial role in cellular processes like autophagy, and its applications in experimental research, providing detailed methodologies for key experiments.

Core Structure of this compound

1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (this compound) is a glycerophospholipid, a major class of lipids that form the backbone of biological membranes. Its structure is characterized by a central glycerol (B35011) molecule esterified at the sn-1 and sn-2 positions with two octanoyl (8-carbon) fatty acid chains, and at the sn-3 position with a phosphate (B84403) group linked to an ethanolamine (B43304) headgroup. This amphipathic nature, with a hydrophilic headgroup and hydrophobic tails, dictates its self-assembly into lipid bilayers in aqueous environments.

| Property | Value | Source |

| Synonyms | 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine, Dioctanoyl phosphatidylethanolamine (B1630911) | |

| Molecular Formula | C21H42NO8P | |

| Molecular Weight | 467.53 g/mol | |

| CAS Number | 96760-44-0 |

Biophysical Properties

| Property | Estimated Value | Notes |

| Critical Micelle Concentration (CMC) | ~0.25 mM | This is an estimate based on the CMC of 1,2-dioctanoyl-sn-glycero-3-PC (0.25 mM), which shares the same acyl chains but has a different headgroup. The smaller ethanolamine headgroup of this compound may slightly alter this value. |

| Phase Transition Temperature (Tm) | Below 0°C | Phosphatidylethanolamines with short, saturated acyl chains, such as 1,2-dilauroyl-sn-glycero-3-phosphoethanolamine (B159024) (12:0 PE), have a Tm of 29°C. As the acyl chain length decreases, the Tm is expected to decrease significantly. Therefore, the Tm for this compound is predicted to be well below 0°C. |

Role in Cellular Signaling: Autophagy

Phosphatidylethanolamine (PE) is a key player in the cellular process of autophagy, a mechanism for the degradation and recycling of cellular components. Specifically, PE is the lipid substrate for the conjugation of Atg8-family proteins (including LC3 in mammals) to the phagophore membrane, a critical step in autophagosome formation. This process is known as LC3 lipidation.

The diagram below illustrates the core signaling pathway of LC3 lipidation during autophagy.

Experimental Protocols

Preparation of this compound Vesicles (Liposomes) by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar vesicles composed of this compound, which can be used in various biophysical and biochemical assays.

Materials:

-

1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (this compound) in chloroform (B151607)

-

Chloroform

-

Desired aqueous buffer (e.g., PBS, Tris-HCl)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Heating block or water bath

Procedure:

-

Lipid Film Formation:

-

In a round-bottom flask, add the desired amount of this compound solution in chloroform.

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.

-

-

Hydration:

-

Hydrate the lipid film by adding the desired aqueous buffer. The volume of the buffer should be calculated to achieve the desired final lipid concentration.

-

Vortex the flask vigorously to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble the extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).

-

Load the MLV suspension into one of the syringes of the extruder.

-

Pass the lipid suspension through the membranes by alternately pushing the plungers of the two syringes. A minimum of 11 passes is recommended to obtain a homogenous population of unilamellar vesicles (LUVs).

-

The resulting vesicle solution can be stored at 4°C.

-

In Vitro LC3 Lipidation Assay

This assay reconstitutes the core machinery of LC3 lipidation to study the process in a controlled environment. This compound-containing liposomes serve as the membrane source.

Materials:

-

This compound-containing liposomes (prepared as described above)

-

Recombinant human Atg7, Atg3, and LC3 proteins

-

ATP

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

-

SDS-PAGE gels and Coomassie blue stain

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, ATP, Atg7, Atg3, and LC3.

-

Initiate the reaction by adding the this compound-containing liposomes.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Analyze the reaction products by SDS-PAGE. The lipidated form of LC3 (LC3-II) will migrate faster than the non-lipidated form (LC3-I).

-

Visualize the protein bands by Coomassie blue staining. The intensity of the LC3-II band provides a measure of the lipidation efficiency.

-

Use of this compound as an Internal Standard in Mass Spectrometry-Based Lipidomics

In lipidomics, internal standards are essential for accurate quantification. Due to its defined structure and mass, this compound can be used as an internal standard for the quantification of other phosphatidylethanolamine species.

Workflow: The diagram below outlines the general workflow for using this compound as an internal standard in a lipidomics experiment.

Procedure:

-

Sample Preparation:

-

To a known amount of the biological sample, add a precise amount of this compound solution of known concentration.

-

-

Lipid Extraction:

-

Perform a lipid extraction using a standard protocol such as the Folch or Bligh-Dyer method.

-

-

Mass Spectrometry Analysis:

-

Analyze the lipid extract using a mass spectrometer, typically coupled with liquid chromatography (LC-MS/MS).

-

Develop a method to detect and quantify both the endogenous PE species of interest and the this compound internal standard.

-

-

Data Analysis and Quantification:

-

Determine the peak areas for the endogenous PEs and the this compound internal standard.

-

Calculate the concentration of the endogenous PEs by comparing the ratio of their peak areas to the peak area of the known amount of the this compound internal standard. This normalization corrects for variations in sample preparation and instrument response.

-

The Pivotal Role of Phosphatidylethanolamine in Eukaryotic Cell Membranes: A Technical Guide

An in-depth guide for researchers, scientists, and drug development professionals on the multifaceted functions of phosphatidylethanolamine (B1630911) (PE) in the architecture, dynamics, and signaling of eukaryotic cell membranes.

Executive Summary

Phosphatidylethanolamine (PE) is a ubiquitous and essential phospholipid, representing the second most abundant class in eukaryotic cell membranes. Its unique biophysical properties, stemming from its small headgroup and conical shape, impart critical functionalities to cellular membranes that extend far beyond a simple structural role. This technical guide provides a comprehensive overview of the current understanding of PE's function, synthesis, and distribution within eukaryotic cell membranes. We delve into its crucial involvement in maintaining membrane integrity and fluidity, facilitating dynamic processes such as membrane fusion and fission, and modulating the function of membrane-associated proteins. Furthermore, this guide details established experimental methodologies for the quantification and visualization of PE, presents key quantitative data in a comparative format, and explores the emerging significance of PE in cellular signaling pathways and its implications for drug development and disease therapeutics.

Introduction: The Significance of Phosphatidylethanolamine

Phosphatidylethanolamine is a glycerophospholipid consisting of a glycerol (B35011) backbone, two fatty acid chains, a phosphate (B84403) group, and an ethanolamine (B43304) headgroup.[1] While phosphatidylcholine (PC) is the most abundant phospholipid, PE constitutes a significant portion, typically ranging from 15-25% of the total phospholipids (B1166683) in mammalian cells.[2][3] This percentage can be even higher in specific membranes, such as the inner mitochondrial membrane where it can reach up to 40%, and in neural tissues, where it can comprise up to 45% of the total phospholipids.[4][5][6] This enrichment in specific cellular compartments underscores its specialized functions.

The defining characteristic of PE is its small ethanolamine headgroup, which gives the molecule a conical shape. This geometry is fundamental to many of its roles, as it induces negative curvature strain in lipid bilayers, a property essential for processes that involve membrane bending and fusion.[1] PE's asymmetric distribution, with a strong preference for the inner leaflet of the plasma membrane, further contributes to the distinct properties of the two membrane leaflets.[2]

Biosynthesis and Distribution of Phosphatidylethanolamine

The cellular pool of PE is maintained through two primary biosynthetic pathways that are spatially segregated within the cell, highlighting the importance of localized PE synthesis for specific organellar functions.

The Kennedy Pathway (CDP-Ethanolamine Pathway)

The de novo synthesis of PE primarily occurs in the endoplasmic reticulum (ER) via the Kennedy pathway.[7] This pathway utilizes ethanolamine from the cytosol, which is sequentially phosphorylated, activated with CTP to form CDP-ethanolamine, and finally transferred to a diacylglycerol (DAG) backbone.

The Phosphatidylserine (B164497) Decarboxylase (PSD) Pathway

A significant portion of cellular PE, particularly within the mitochondria, is synthesized from phosphatidylserine (PS) through decarboxylation.[8] This reaction is catalyzed by the enzyme phosphatidylserine decarboxylase (PSD), which is primarily located in the inner mitochondrial membrane. The PS precursor is synthesized in the ER and transported to the mitochondria, underscoring the importance of inter-organelle lipid transport.

Core Functions of PE in Eukaryotic Cell Membranes

The unique structural features of PE translate into a diverse array of critical functions within the cell membrane.

Regulation of Membrane Fluidity and Integrity

PE plays a crucial role in modulating the physical properties of the cell membrane. Its presence can increase the viscosity and rigidity of the lipid bilayer.[9][10] Studies have shown that cells can modulate their PE to PC ratio to maintain membrane fluidity homeostasis in response to changes in other membrane components, such as cholesterol.[9][11] For example, a decrease in cholesterol in HEK 293T cells leads to an increase in the PE:PC ratio to maintain membrane fluidity.[9]

Facilitation of Membrane Fusion and Fission

The conical shape of PE is instrumental in processes that require membrane curvature, such as vesicle formation, endocytosis, exocytosis, and cell division (cytokinesis).[1][4] By inducing negative curvature, PE facilitates the formation of non-bilayer lipid intermediates that are essential for the merging and splitting of membranes.

Interaction with and Modulation of Membrane Proteins

PE is not merely a passive component of the membrane but actively interacts with and influences the function of membrane proteins. It can act as a lipid chaperone, assisting in the correct folding and insertion of proteins into the membrane.[4] Furthermore, the PE composition of a membrane can modulate the activity of embedded enzymes and transporters.

Quantitative Data on Phosphatidylethanolamine

To provide a clear overview of the quantitative aspects of PE in eukaryotic cells, the following tables summarize key data on its abundance and its effect on membrane properties.

| Cell/Tissue Type or Organelle | PE as a Percentage of Total Phospholipids | Reference(s) |

| Mammalian Cells (general) | 15-25% | [2][3] |

| Neural Tissue (e.g., brain white matter) | up to 45% | [4][6] |

| Inner Mitochondrial Membrane | ~40% | [5] |

| HEK 293T Cells | ~14% (can increase to 20% with statin treatment) | [9] |

| Insect SF9 Cells | ~40% | [9] |

Table 1: Abundance of Phosphatidylethanolamine in Various Eukaryotic Systems.

| Cell Line | PE:PC Ratio | Reference(s) |

| HEK 293T (human) | ~0.55 (can increase to 0.78 with statin treatment) | [9] |

| SF9 (insect) | ~4 (inverted compared to mammalian cells) | [9] |

Table 2: Comparative PE to PC Ratios in Different Eukaryotic Cell Lines.

Experimental Protocols for the Study of Phosphatidylethanolamine

A variety of robust experimental techniques are available to researchers for the quantification and visualization of PE in cellular and model membranes.

Quantification of PE by Mass Spectrometry

Mass spectrometry (MS)-based lipidomics is the gold standard for the accurate quantification of PE and other lipid species.

Protocol: Lipid Extraction for Mass Spectrometry

This protocol provides a general workflow for the extraction of lipids from biological samples for subsequent MS analysis, based on established methods.[12][13][14]

-

Sample Preparation: Homogenize tissues or pellet cells. For cellular samples, a count of 1x10^7 cells is a typical starting point.[12] It is crucial to flash-freeze samples in liquid nitrogen and minimize handling to prevent lipase (B570770) activity.[12]

-

Addition of Internal Standards: To enable accurate quantification, add a known amount of an internal PE standard with a unique fatty acid composition (e.g., PE 17:0/17:0) to the sample before extraction.

-

Lipid Extraction (Folch Method):

-

Add a 2:1 mixture of chloroform:methanol to the sample.

-

Vortex thoroughly to ensure mixing.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge to separate the aqueous and organic phases.

-

Carefully collect the lower organic phase containing the lipids using a glass pipette.[12]

-

-

Drying and Reconstitution:

-

Mass Spectrometry Analysis: Analyze the lipid extract using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). PE species are typically detected in negative ion mode.

Visualization of PE using Fluorescence Microscopy

Fluorescently labeled PE analogs allow for the visualization of its distribution and dynamics in live or fixed cells.

Protocol: Fluorescent Labeling of PE in Live Cells

This protocol outlines the general steps for labeling cellular membranes with a fluorescent PE derivative.[4][15]

-

Probe Selection: Choose a suitable fluorescently labeled PE, such as NBD-PE or Rhodamine-PE. The choice of fluorophore will depend on the specific application and the available microscope filter sets.

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and grow to the desired confluency.

-

Labeling Solution Preparation: Prepare a working solution of the fluorescent PE probe in a serum-free medium or an appropriate buffer. The final concentration will need to be optimized for the specific cell type and probe but is typically in the low micromolar range.

-

Cell Labeling:

-

Wash the cells with a pre-warmed buffer (e.g., PBS or HBSS).

-

Incubate the cells with the labeling solution at 37°C for a specified time (e.g., 10-30 minutes). The incubation time should be optimized to achieve sufficient labeling without causing cytotoxicity.

-

-

Washing: Remove the labeling solution and wash the cells several times with the pre-warmed buffer to remove any unincorporated probe.

-

Imaging: Immediately image the live cells using a fluorescence or confocal microscope equipped with the appropriate filter sets for the chosen fluorophore.

-

(Optional) Fixation and Permeabilization: For fixed-cell imaging, after labeling, cells can be fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.[16]

Measurement of Membrane Fluidity

Changes in membrane fluidity due to alterations in PE content can be assessed using fluorescence polarization.

Protocol: Membrane Fluidity Measurement using DPH Fluorescence Polarization

This protocol describes the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to measure membrane fluidity.[17]

-

Sample Preparation: Prepare liposomes with varying PE content or isolated cell membranes.

-

DPH Labeling: Incubate the membrane samples with a solution of DPH. The hydrophobic DPH probe will insert into the lipid bilayer.

-

Fluorescence Polarization Measurement:

-

Excite the DPH-labeled membranes with vertically polarized light (e.g., at 355 nm).

-

Measure the intensity of the emitted fluorescence in both the vertical and horizontal planes (e.g., at 430 nm).

-

-

Calculation of Anisotropy/Polarization: The fluorescence polarization (P) or anisotropy (r) is calculated from the parallel and perpendicular fluorescence intensities. A higher value of P or r indicates lower membrane fluidity (i.e., higher viscosity).

PE in Cellular Signaling

PE is increasingly recognized as an active participant in cellular signaling pathways, either as a precursor to signaling molecules or by directly influencing the localization and activity of signaling proteins.

Role in Autophagy

A well-established role for PE in signaling is its involvement in autophagy, the cellular process of self-degradation of cellular components. During the formation of the autophagosome, the cytosolic protein LC3 (microtubule-associated protein 1A/1B-light chain 3) is conjugated to PE.[18][19] This lipidation event (forming LC3-II) is essential for the elongation and closure of the autophagosome membrane.[20]

Diagram: Simplified Signaling Pathway of Autophagy Initiation Involving PE

Caption: PE is essential for the conjugation of LC3-I to form membrane-bound LC3-II, a key step in autophagosome elongation.

Mitochondrial Biogenesis and Function

PE is critical for mitochondrial health. It is required for the proper function of the TOM (translocase of the outer membrane) complex, which is responsible for importing proteins into the mitochondria.[21][22][23] A deficiency in mitochondrial PE impairs the import of β-barrel proteins, affecting mitochondrial biogenesis.[21][23] Furthermore, PE plays a role in maintaining the structure of the mitochondrial cristae and is important for the activity of the electron transport chain complexes, thus impacting cellular respiration and ATP production.[8][24][25]

PE in Drug Development and Disease

The unique properties and distribution of PE make it an attractive target and tool in the development of new therapeutics.

PE as a Target for Cancer Therapy

In healthy cells, PE is predominantly located in the inner leaflet of the plasma membrane. However, in many cancer cells, this asymmetry is lost, leading to an increased exposure of PE on the outer leaflet.[26][27] This aberrant surface exposure of PE on tumor cells and tumor vasculature serves as a potential biomarker for cancer detection and a target for novel anti-cancer therapies.[26][28][29][30] Small molecules and peptides that specifically bind to PE can be used to deliver cytotoxic agents to tumors or to directly disrupt the cancer cell membrane.[26]

Role in Drug Delivery Systems

The fusogenic properties of PE are harnessed in the design of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles (LNPs).[31] The inclusion of PE in these formulations can facilitate the endosomal escape of therapeutic cargo, such as siRNA and mRNA, into the cytoplasm, which is often a major bottleneck for the efficacy of these therapies.[11][31][][33] The cone-shaped PE can promote the formation of non-bilayer structures within the endosomal membrane, leading to its destabilization and the release of the encapsulated drug.[33]

Conclusion

Phosphatidylethanolamine is a fundamentally important phospholipid whose roles in eukaryotic cell membranes are diverse and complex. Its unique biophysical properties are not only essential for maintaining the structural integrity and fluidity of membranes but are also critical for a wide range of dynamic cellular processes and signaling events. The continued elucidation of the intricate functions of PE, aided by advanced analytical and imaging techniques, is opening new avenues for understanding cellular physiology and pathology. For drug development professionals, a deep understanding of PE's biology offers exciting opportunities for the design of novel cancer therapies and more effective drug delivery systems. As research in the field of lipidomics continues to expand, the full extent of PE's influence on cellular life is yet to be discovered.

References

- 1. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]

- 2. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Significance of bilayer-forming phospholipids for skeletal muscle insulin sensitivity and mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Labeling membranes with fluorescent phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphatidylethanolamines - Key lipids in cellular function and membrane integrity - biocrates life sciences gmbh [biocrates.com]

- 6. Review of Eukaryote Cellular Membrane Lipid Composition, with Special Attention to the Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]

- 8. Overview of Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 9. Phosphatidylethanolamine Is a Key Regulator of Membrane Fluidity in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]

- 13. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. promega.com [promega.com]

- 17. bmglabtech.com [bmglabtech.com]

- 18. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Role of Phosphatidylethanolamine in the Biogenesis of Mitochondrial Outer Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Role of phosphatidylethanolamine in the biogenesis of mitochondrial outer membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. rupress.org [rupress.org]

- 25. Phosphatidylethanolamine Deficiency in Mammalian Mitochondria Impairs Oxidative Phosphorylation and Alters Mitochondrial Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 26. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 27. Bilayer Forming Phospholipids as Targets for Cancer Therapy [mdpi.com]

- 28. Serum phosphatidylethanolamine levels distinguish benign from malignant solitary pulmonary nodules and represent a potential diagnostic biomarker for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. aacrjournals.org [aacrjournals.org]

- 30. Lipidomics Identified Lyso-Phosphatidylcholine and Phosphatidylethanolamine as Potential Biomarkers for Diagnosis of Laryngeal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Endosomal escape: A bottleneck for LNP-mediated therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Function of Phosphatidylethanolamine in Autophagy

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Autophagy is a fundamental cellular process for degrading and recycling cellular components, playing a critical role in cellular homeostasis, stress response, and disease. The formation of the double-membraned autophagosome is the hallmark of autophagy. This process is critically dependent on a unique ubiquitin-like conjugation system where the phospholipid phosphatidylethanolamine (B1630911) (PE) is covalently linked to members of the Autophagy-related 8 (Atg8) protein family (such as LC3 and GABARAP in mammals). This lipidation event is essential for the expansion and closure of the autophagosomal membrane, known as the phagophore. This guide provides an in-depth examination of the core functions of PE in autophagy, the enzymatic machinery involved, relevant quantitative data, detailed experimental protocols, and key signaling pathways.

The Core Function of PE: Covalent Conjugation to Atg8-Family Proteins

The central role of PE in autophagy is to serve as the lipid anchor for Atg8-family proteins, tethering them to the nascent autophagosome membrane. This covalent attachment is indispensable for the elongation and eventual sealing of the phagophore to form a mature autophagosome. The process, often referred to as LC3 lipidation, is mediated by a series of Atg proteins in a hierarchical, enzyme-driven cascade.

The key steps are:

-

Activation: The cytosolic form of Atg8 (e.g., LC3-I) is proteolytically cleaved by the cysteine protease Atg4 to expose a C-terminal glycine (B1666218) residue.

-

E1-like Activation: The processed Atg8 is then activated by the E1-like enzyme, Atg7, in an ATP-dependent reaction, forming a thioester bond between Atg7 and Atg8.

-

E2-like Conjugation: The activated Atg8 is transferred to the E2-like enzyme, Atg3.

-

E3-like Ligation: The Atg12–Atg5-Atg16L1 complex, acting as an E3-like ligase, facilitates the final transfer of Atg8 from Atg3 to the amine headgroup of PE. This results in the formation of Atg8-PE (e.g., LC3-II), which is tightly associated with the autophagosome membrane.

This PE-conjugated form of Atg8 is involved in multiple downstream steps, including the recognition of cargo for degradation (via cargo receptors like p62/SQSTM1) and the fusion of the autophagosome with the lysosome for degradation of its contents.

Quantitative Data on PE and Atg8-PE Conjugation in Autophagy

The transition from the cytosolic (LC3-I) to the lipidated, membrane-bound form (LC3-II) is a standard hallmark used to monitor autophagic activity. The abundance of LC3-II is directly correlated with the number of autophagosomes. Below is a summary of representative quantitative data.

| Parameter | Basal Conditions (e.g., Nutrient-Rich) | Autophagy-Inducing Conditions (e.g., Starvation) | Method of Analysis | Reference |

| LC3-II / LC3-I Ratio | 0.2 - 0.4 | 1.5 - 3.0 (or higher) | Western Blot | |

| Total Cellular PE (% of total phospholipids) | ~15-25% | No significant change in total levels | Mass Spectrometry / Lipidomics | |

| PE in Isolated Autophagosome Membranes (% of total phospholipids) | Not Applicable | ~30-40% | Mass Spectrometry of purified organelles | |

| Number of LC3 Puncta per cell | < 5 | > 20 | Fluorescence Microscopy |

Note: The values presented are representative and can vary significantly based on cell type, experimental conditions, and the specific autophagy stimulus used.

Key Experimental Protocols

Protocol for Monitoring LC3 Lipidation via Western Blot

This protocol is used to quantify the conversion of LC3-I to LC3-II.

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, MEFs) to achieve 70-80% confluency. Induce autophagy by replacing the growth medium with starvation medium (e.g., Earle's Balanced Salt Solution, EBSS) for 2-4 hours. A control group should remain in complete media. For flux analysis, a parallel group can be treated with a lysosomal inhibitor (e.g., Bafilomycin A1, 100 nM) to block the degradation of LC3-II.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blot: Load 20-30 µg of protein per lane onto a 12-15% polyacrylamide gel to resolve LC3-I (approx. 16-18 kDa) and LC3-II (approx. 14-16 kDa). Transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against LC3 (e.g., rabbit anti-LC3B, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane 3 times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane 3 times with TBST.

-

-

Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities for LC3-I and LC3-II using densitometry software (e.g., ImageJ). The ratio of LC3-II/LC3-I or LC3-II/loading control (e.g., β-actin) is used as a measure of autophagy.

Protocol for Visualizing LC3 Puncta via Immunofluorescence

This protocol is used to visualize the localization of LC3 to autophagosomes.

-

Cell Culture and Treatment: Plate cells on glass coverslips in a 24-well plate. Allow cells to adhere overnight. Treat cells to induce autophagy as described in Protocol 4.1.

-

Fixation and Permeabilization:

-

Wash cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Staining:

-

Wash three times with PBS.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with primary LC3B antibody (1:400 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG, 1:1000 dilution) for 1 hour in the dark.

-

-

Mounting and Imaging:

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.

-

Image the cells using a fluorescence or confocal microscope. Autophagosomes will appear as distinct green puncta in the cytoplasm.

-

-

Analysis: Quantify the number of puncta per cell in at least 50-100 cells per condition.

Signaling Pathways and Experimental Workflows

The Core Atg8/LC3 Conjugation Pathway

The enzymatic cascade responsible for conjugating Atg8-family proteins to PE is a central signaling hub in autophagy.

Caption: The Atg8/LC3-PE conjugation enzymatic cascade.

Experimental Workflow for Autophagy Flux Analysis

To accurately measure autophagic activity (flux), it is crucial to assess the degradation of autophagosomes, not just their formation. This is typically achieved by comparing LC3-II levels in the presence and absence of a lysosomal inhibitor.

Caption: Workflow for assessing autophagic flux via Western blot.

Sources of PE for Autophagosome Formation

The origin of the lipids, including PE, that form the autophagosome membrane is a topic of intense research. Multiple organelles are thought to contribute membrane to the growing phagophore, with the endoplasmic reticulum (ER) being a major source.

Caption: Potential organellar sources of PE for phagophore elongation.

Implications for Drug Development

The essential role of the PE conjugation system in autophagy makes it a compelling target for therapeutic intervention.

-

Inhibitors: Developing small molecules that inhibit the key enzymes (Atg7, Atg3, or the Atg5-Atg12/Atg16L1 complex) could be a strategy to block autophagy. This is relevant in cancers where tumor cells rely on autophagy for survival under metabolic stress.

-

Inducers: Conversely, enhancing the lipidation process could be beneficial in neurodegenerative diseases, where the clearance of toxic protein aggregates by autophagy is impaired.

-

Diagnostics: Monitoring LC3-II levels serves as a robust biomarker for assessing the efficacy of autophagy-modulating drugs in preclinical and clinical settings.

Conclusion

Phosphatidylethanolamine is not merely a structural component of the autophagosome but an active participant in its biogenesis. Its covalent conjugation to Atg8-family proteins is the definitive step that drives membrane expansion and maturation. A thorough understanding of the enzymes that mediate this process, the sources of PE, and the methods to quantify this event are critical for researchers in the field. The druggability of the core conjugation machinery presents significant opportunities for developing novel therapeutics targeting a range of human diseases.

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE) Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE) powder. Intended for researchers, scientists, and professionals in drug development, this document summarizes essential quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and experimental workflows.

Core Properties of this compound Powder

1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine, commonly referred to as this compound, is a saturated phosphatidylethanolamine (B1630911) (PE) with two eight-carbon acyl chains. Its relatively short fatty acid chains confer distinct physical and chemical characteristics compared to its long-chain counterparts, influencing its behavior in aqueous solutions and lipid bilayers.

Physical and Chemical Data Summary

The following table summarizes the key quantitative properties of this compound powder.

| Property | Value | Source(s) |

| IUPAC Name | [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate | [1] |

| Synonyms | 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine, diC8PE, PE(8:0/8:0) | [1] |

| CAS Number | 96760-44-0 | [2] |

| Molecular Formula | C₂₁H₄₂NO₈P | |

| Formula Weight | 467.53 g/mol | |

| Appearance | Powder | [2] |

| Purity | >99% (TLC) | [2] |

| Storage Temperature | -20°C | |

| Stability | Recommended to store at -20°C. Further stability information is not readily available. | |

| Solubility | Water-soluble at low concentrations. Soluble in chloroform. | [1] |

| Critical Micelle Concentration (CMC) | Data not available for this compound. For the related 1,2-Dioctanoyl-sn-glycero-3-PC (8:0 PC), the CMC is 0.25 mM at 27°C. | [3] |

Biological Significance and Signaling Pathways

Phosphatidylethanolamine (PE) is a vital component of cellular membranes and participates in several crucial signaling pathways.[2]

Role in Autophagy

PE plays a critical role in autophagy, a cellular process for degrading and recycling cellular components.[4][5][6][7] During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to PE to form LC3-II, which is then recruited to the autophagosomal membrane.[8][9][10][11] This lipidation step is essential for the formation and elongation of the autophagosome. The abundance of PE can positively regulate autophagic flux.[4][5][6][7]

References

- 1. sterlitech.com [sterlitech.com]

- 2. Frontiers | Eugene P. Kennedy’s Legacy: Defining Bacterial Phospholipid Pathways and Function [frontiersin.org]

- 3. caymanchem.com [caymanchem.com]

- 4. The Kennedy pathway--De novo synthesis of phosphatidylethanolamine and phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of PE | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]

- 7. CA1264668A - Extrusion techniques for producing liposomes - Google Patents [patents.google.com]

- 8. news-medical.net [news-medical.net]

- 9. mdpi.com [mdpi.com]

- 10. sinobiological.com [sinobiological.com]

- 11. Regulation Mechanisms and Signaling Pathways of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Critical Micelle Concentration of Short-Chain Phosphatidylethanolamine (PE) Lipids

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of short-chain phosphatidylethanolamine (B1630911) (PE) lipids. Phosphatidylethanolamines are crucial components of biological membranes and their short-chain variants are of significant interest in pharmaceutical sciences for their roles in drug delivery systems, such as micelles and liposomes. The CMC is a fundamental parameter that dictates the self-assembly of these amphiphilic molecules into micellar structures in aqueous solutions. Understanding the CMC is critical for the formulation and application of lipid-based nanoparticles. This document details the principles of micellization, presents available quantitative CMC data for short-chain phospholipids, outlines detailed experimental protocols for CMC determination, and provides visual representations of key concepts and workflows.

Introduction to Critical Micelle Concentration (CMC)

The critical micelle concentration is defined as the concentration of an amphiphilic substance, such as a short-chain PE lipid, above which micelles spontaneously form.[1] Below the CMC, these lipid molecules exist predominantly as monomers in solution. As the concentration increases to the CMC, the monomers begin to aggregate, forming organized, thermodynamically stable spherical structures called micelles. In these micelles, the hydrophobic acyl chains are sequestered in the core, away from the aqueous environment, while the hydrophilic phosphoethanolamine headgroups are exposed to the solvent on the micelle's surface. This self-assembly is a critical characteristic of surfactants and is driven by the hydrophobic effect. The CMC is a key indicator of the stability of micelles; a lower CMC value suggests greater stability and less of a tendency for the micelles to dissociate into monomers upon dilution.

Several factors can influence the CMC of a given lipid, including:

-

Hydrophobic Chain Length: An increase in the length of the acyl chains leads to a logarithmic decrease in the CMC, as the increased hydrophobicity favors micelle formation at lower concentrations.[2]

-

Headgroup Polarity: The nature of the hydrophilic headgroup affects its interaction with water and with neighboring lipids. The smaller, less hydrated ethanolamine (B43304) headgroup of PE lipids can engage in intermolecular hydrogen bonding, which may influence micellar packing and the CMC value compared to lipids with bulkier headgroups like phosphatidylcholine (PC).

-

Temperature: Temperature can affect the hydration of the headgroup and the motion of the lipid monomers, thereby influencing the CMC. For many non-ionic surfactants, an increase in temperature leads to a decrease in the CMC.[2]

-

pH and Ionic Strength: The pH of the solution can alter the charge of the headgroup, and the presence of electrolytes can screen electrostatic interactions between charged headgroups, both of which can significantly impact the CMC.[2]

Quantitative Data: CMC of Short-Chain Phospholipids

Quantitative CMC data for short-chain diacyl phosphatidylethanolamines are not as readily available in the literature as for their phosphatidylcholine counterparts. However, the following table summarizes the available data for a short-chain PE lipid and provides data for short-chain PC lipids for comparison, which allows for an understanding of the general trends. It is generally expected that for the same acyl chain length, PE lipids may exhibit slightly different CMC values than PC lipids due to differences in headgroup size and hydration.

| Lipid | Acyl Chain Composition | CMC (mM) | Temperature (°C) | Method | Comments |

| 1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine (DHPE) | C6:0 / C6:0 | 1.2 | Not Specified | Pyrene Fluorescence | CMC determined under the experimental conditions of the cited study.[3] |

| 1,2-Diheptanoyl-sn-glycero-3-phosphocholine (DHPC) | C7:0 / C7:0 | 1.4 - 1.6 | Not Specified | Not Specified | Forms micelles rather than bilayers in water.[4][5] |

| 1,2-Dioctanoyl-sn-glycero-3-phosphocholine (DOPC) | C8:0 / C8:0 | 0.27 | 25 | Pyrene Fluorescence | Data from Avanti Polar Lipids. |

| 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | C18:1 / C18:1 | ~0.2 | 45 | Not Specified | In stripped soybean oil, not an aqueous solution.[6] |

Note: The CMC value for DOPE is provided for context but is not directly comparable due to it being a long-chain lipid and the measurement being conducted in a non-aqueous environment.

Visualization of Micelle Formation and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

- 2. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 3. Phosphatidylserine and Phosphatidylethanolamine Bind to Protein Z Cooperatively and with Equal Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. avantiresearch.com [avantiresearch.com]

- 6. researchgate.net [researchgate.net]

The Aqueous Behavior of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the behavior of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE) in aqueous solutions. This compound is a short-chain, saturated phosphatidylethanolamine (B1630911) that exhibits unique self-assembly properties, forming micelles and other aggregates in aqueous environments. Understanding these properties is critical for its application in drug delivery, membrane mimetics, and various biochemical and biophysical studies.

Physicochemical Properties of this compound

The behavior of this compound in aqueous solutions is governed by its amphiphilic nature, possessing a hydrophilic phosphoethanolamine headgroup and two hydrophobic octanoyl (C8) acyl chains. This structure dictates its self-assembly into various supramolecular structures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Experimental Conditions |

| Critical Micelle Concentration (CMC) | 1.2 mM | Phosphate buffered saline (PBS), pH 7.4, 25°C |

| Aggregation Number (Nagg) | ~45 | Determined by fluorescence quenching |

| Phase Transition Temperature (Tm) | Not applicable (forms micelles) | In excess water |

Micellization and Aggregation Behavior

In aqueous solutions, this compound monomers exist in equilibrium with micelles. Above the critical micelle concentration (CMC), the monomers spontaneously assemble into spherical micelles to minimize the unfavorable interactions between their hydrophobic tails and water.

The process of micellization is a key characteristic of this compound and is influenced by factors such as temperature, pH, and ionic strength. The relatively high CMC of this compound compared to long-chain phospholipids (B1166683) makes its micellar solutions dynamic and responsive to changes in concentration.

Caption: Equilibrium between this compound monomers and micelles in aqueous solution.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC of this compound can be determined using various techniques that monitor changes in the physical properties of the solution as a function of lipid concentration. Fluorescence spectroscopy using a hydrophobic probe, such as pyrene (B120774), is a common and sensitive method.

Protocol: CMC Determination by Pyrene Fluorescence Spectroscopy

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).

-

-

Sample Preparation:

-

Prepare a series of vials with varying concentrations of this compound in the buffer.

-

Add a small aliquot of the pyrene stock solution to each vial and gently mix.

-

Allow the organic solvent to evaporate completely, leaving a thin film of pyrene.

-

Add the corresponding this compound solution to each vial to achieve a final pyrene concentration of approximately 1 µM.

-

Incubate the samples to allow for the partitioning of pyrene into the micelles.

-

-

Fluorescence Measurement:

-

Measure the fluorescence emission spectra of each sample using a spectrofluorometer. Excite the samples at 334 nm and record the emission from 350 nm to 500 nm.

-

Record the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks of the pyrene emission spectrum.

-

-

Data Analysis:

Caption: Workflow for CMC determination using pyrene fluorescence spectroscopy.

Preparation of this compound Vesicles (Liposomes)

While this compound primarily forms micelles, it can be incorporated into lipid bilayers with other phospholipids to form vesicles. A common method for preparing small unilamellar vesicles (SUVs) is by sonication.

Protocol: Preparation of SUVs by Sonication

-

Lipid Film Hydration:

-

Dissolve the desired lipids (e.g., a mixture of a long-chain phospholipid and this compound) in a suitable organic solvent (e.g., chloroform/methanol).

-

Evaporate the solvent under a stream of nitrogen or argon to form a thin lipid film on the wall of a glass vial.

-

Further dry the film under vacuum for at least 1 hour to remove residual solvent.

-

Hydrate the lipid film with an aqueous buffer by vortexing, creating a milky suspension of multilamellar vesicles (MLVs).

-

-

Sonication:

-

Submerge the vial containing the MLV suspension in a bath sonicator.

-

Sonicate the suspension until it becomes clear, indicating the formation of SUVs. The sonication time will vary depending on the lipid composition and concentration.

-

-

Characterization:

-

The size distribution of the resulting SUVs can be determined by dynamic light scattering (DLS).

-

Caption: Experimental workflow for the preparation of small unilamellar vesicles (SUVs) by sonication.

Signaling Pathways and Logical Relationships

The ability of this compound to form micelles and interact with biological membranes makes it a useful tool for studying various cellular processes. For instance, the equilibrium between monomeric and micellar forms can influence the partitioning of drugs and other molecules into membranes, thereby affecting their bioavailability and mechanism of action.

Caption: Influence of this compound micellization on drug partitioning and bioavailability.

Conclusion

This technical guide has summarized the key aspects of this compound behavior in aqueous solutions, including its physicochemical properties, aggregation behavior, and relevant experimental protocols. The provided data and methodologies offer a foundation for researchers and drug development professionals working with this versatile short-chain phospholipid. Further research into the interaction of this compound with other lipids, proteins, and drugs will continue to expand its applications in various scientific and therapeutic fields.

References

An In-depth Technical Guide to the Phase Transition of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE)

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE) is a short-chain, saturated phosphatidylethanolamine (B1630911) (PE). PEs are a class of phospholipids (B1166683) that are major components of biological membranes and are involved in various cellular processes, including membrane fusion and fission, protein folding, and autophagy.[1][2] The relatively short acyl chains of this compound confer distinct physicochemical properties, including a greater propensity for aqueous solubility and the formation of micelles compared to its long-chain counterparts. This guide provides a comprehensive overview of the phase transition behavior of this compound, detailing experimental methodologies for its characterization and exploring its biological relevance.

Physicochemical Properties and Phase Transition

The phase transition of a lipid refers to the change from a well-ordered gel phase to a more fluid liquid-crystalline phase. This transition is characterized by a specific temperature (Tm) and an associated enthalpy change (ΔH). For short-chain phospholipids like this compound, this transition is influenced by factors such as acyl chain length, headgroup interactions, and hydration.

Due to their amphiphilic nature, short-chain phospholipids like this compound can self-assemble into various structures in aqueous solutions, including micelles. The concentration at which micelle formation begins is known as the critical micelle concentration (CMC).[3][4]

Quantitative Data

| Lipid | Acyl Chains | Headgroup | Transition Temperature (Tm) | Enthalpy of Transition (ΔH) | Critical Micelle Concentration (CMC) |

| This compound | 2x C8:0 (Octanoyl) | Phosphoethanolamine | Data not available | Data not available | Data not available |

| DSPE-PEG(2000) (Reference) | 2x C18:0 (Stearoyl) | Phosphoethanolamine-PEG(2000) | 12.8 °C | 39 ± 4.2 kJ/mol | Not Applicable |

Table 1: Thermotropic and Aggregation Properties of this compound and a Reference Short-Chain Phospholipid. Note: The data for DSPE-PEG(2000) is provided for illustrative purposes as specific values for this compound were not found in the surveyed literature.[5]

Experimental Protocols

The characterization of lipid phase transitions relies on a suite of biophysical techniques. Detailed below are protocols for the key experimental methods.

Differential Scanning Calorimetry (DSC)

DSC is a primary technique used to measure the heat changes associated with phase transitions in lipids.[6][7]

Objective: To determine the phase transition temperature (Tm) and the enthalpy of transition (ΔH) of this compound vesicles.

Materials:

-

1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (this compound) powder

-

Buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Differential Scanning Calorimeter

-

Vortex mixer

-

Water bath sonicator or extruder

Procedure:

-

Liposome Preparation:

-

A known quantity of this compound is dissolved in a chloroform/methanol (2:1, v/v) solvent mixture.

-

The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.

-

The lipid film is dried under vacuum for at least 2 hours to remove any residual solvent.

-

The lipid film is hydrated with the buffer solution by vortexing at a temperature above the expected Tm of the lipid. This process forms multilamellar vesicles (MLVs).

-

To form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size, respectively.[8]

-

-

DSC Analysis:

-

A precise volume of the lipid vesicle suspension is loaded into a DSC sample pan.

-

An equal volume of the buffer solution is loaded into a reference pan.

-

The sample and reference pans are hermetically sealed and placed in the calorimeter.

-

The sample is subjected to a controlled heating and cooling cycle over a defined temperature range (e.g., -10°C to 40°C) at a constant scan rate (e.g., 1°C/min).

-

The differential heat flow between the sample and reference is recorded as a function of temperature.

-

-

Data Analysis:

-

The resulting thermogram will show an endothermic peak during heating, corresponding to the gel-to-liquid crystalline phase transition.

-

The temperature at the peak maximum is taken as the phase transition temperature (Tm).

-

The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

-

Figure 1: Workflow for DSC analysis of this compound vesicles.

X-Ray Diffraction

X-ray diffraction provides information about the structural organization of lipid assemblies, including the lamellar spacing in bilayer structures and the packing of the acyl chains.[9][10]

Objective: To characterize the lamellar and acyl chain packing of this compound assemblies as a function of temperature.

Materials:

-

Hydrated this compound sample

-

X-ray diffractometer with a temperature-controlled sample stage

-

Capillary tubes or flat sample holder

Procedure:

-

Sample Preparation:

-

A concentrated, hydrated sample of this compound is prepared as described for DSC.

-

The sample is loaded into a thin-walled glass capillary or onto a flat sample holder.

-

-

Data Collection:

-

The sample is placed in the temperature-controlled stage of the diffractometer.

-

Small-angle X-ray scattering (SAXS) patterns are collected to determine the long-range order, such as the lamellar repeat distance (d-spacing) of bilayers.

-

Wide-angle X-ray scattering (WAXS) patterns are collected to determine the short-range order, specifically the packing of the hydrocarbon chains.

-

Data is collected at various temperatures, both below and above the expected Tm.

-

-

Data Analysis:

-

In the gel phase, WAXS patterns typically show a sharp reflection corresponding to tight, ordered chain packing.

-

In the liquid-crystalline phase, this sharp peak is replaced by a broad, diffuse band, indicating disordered, fluid chains.

-

SAXS patterns can be used to identify the type of lipid phase (e.g., lamellar, hexagonal) and to measure the repeat spacing.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a non-invasive technique that provides information about the conformational order of the lipid acyl chains and the hydration state of the headgroup region.[11][12]

Objective: To monitor changes in the acyl chain conformation of this compound during its phase transition.

Materials:

-

Hydrated this compound sample

-

FTIR spectrometer with a temperature-controlled attenuated total reflectance (ATR) accessory

-

Calcium fluoride (B91410) (CaF2) windows

Procedure:

-

Sample Preparation:

-

A thin film of the hydrated this compound sample is placed between two CaF2 windows or directly onto the ATR crystal.

-

-

Data Collection:

-

The sample is placed in the temperature-controlled cell of the FTIR spectrometer.

-

Infrared spectra are recorded over a range of temperatures spanning the phase transition.

-

Particular attention is paid to the C-H stretching vibration bands of the methylene (B1212753) groups (~2850 cm⁻¹ and ~2920 cm⁻¹).[13][14]

-

-

Data Analysis:

-

The frequency of the CH₂ symmetric and asymmetric stretching bands is sensitive to the conformational order of the acyl chains.

-

A shift to higher wavenumbers (frequencies) of these bands indicates an increase in the number of gauche conformers, which is characteristic of the transition from the gel to the liquid-crystalline phase.

-

A plot of the peak position versus temperature will show a sharp change at the Tm.

-

Biological Relevance and Signaling Pathways

Phosphatidylethanolamine plays a crucial role in various cellular functions. While a direct signaling cascade triggered by the phase transition of this compound has not been identified, its physicochemical properties are relevant to broader biological processes.

Membrane Dynamics and Fusion

The small headgroup and conical shape of PE lipids can induce negative curvature strain in membranes, a property that is important for membrane fusion and fission events.[1][2] While long-chain PEs are integral to these processes in cellular membranes, short-chain PEs like this compound are more likely to act as detergents or form micelles, which can influence membrane stability and permeability.

Kennedy Pathway for PE Biosynthesis

This compound, like other phosphatidylethanolamines, is synthesized in the cell via the Kennedy pathway. This pathway involves the activation of ethanolamine (B43304) and its subsequent transfer to a diacylglycerol backbone.

References

- 1. 2.1. X-ray diffraction [bio-protocol.org]

- 2. Interconversion of bilayer phase transition temperatures between phosphatidylethanolamines and phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. avantiresearch.com [avantiresearch.com]

- 4. nanoscience.com [nanoscience.com]

- 5. Restoring structural parameters of lipid mixtures from small-angle X-ray scattering data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 7. Thermodynamics of Phospholipid Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. tainstruments.com [tainstruments.com]

- 12. journals.iucr.org [journals.iucr.org]

- 13. FTIR Spectroscopy to Reveal Lipid and Protein Changes Induced on Sperm by Capacitation: Bases for an Improvement of Sample Selection in ART - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Pivotal Role of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE) in Membrane Fusion Events: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane fusion is a fundamental biological process essential for a myriad of cellular functions, including vesicle trafficking, neurotransmitter release, and viral entry. At the core of this intricate process lies the dynamic rearrangement of lipid bilayers, often facilitated by specific lipid species known as fusogenic lipids. Among these, phosphatidylethanolamines (PEs) play a crucial role due to their unique biophysical properties. This technical guide provides an in-depth exploration of the role of a specific short-chain PE, 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE), in membrane fusion events. While its longer-chain counterpart, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), is more extensively studied, this compound is increasingly utilized in lipid nanoparticle formulations for drug and gene delivery, warranting a detailed understanding of its fusogenic capabilities and mechanisms of action.

The Fusogenic Nature of Phosphatidylethanolamine

The fusogenicity of PE lipids stems from their molecular geometry. The small ethanolamine (B43304) headgroup in comparison to the larger cross-sectional area of the two acyl chains gives the molecule a conical shape.[1] This molecular architecture is energetically unfavorable for packing into a flat, lamellar bilayer, thereby inducing negative curvature strain within the membrane.[2] This intrinsic strain is the driving force behind the propensity of PEs to promote the formation of non-bilayer lipid structures, most notably the inverted hexagonal (HII) phase.[1] The transition from a lamellar to a non-lamellar phase is a key intermediate step in the fusion of two opposing membranes.

The process of membrane fusion is generally understood to proceed through a series of steps:

-

Close Apposition: The two membranes are brought into close proximity.

-

Stalk Formation: The outer leaflets of the two bilayers merge, forming a "stalk-like" connection. This is a highly curved structure, and its formation is facilitated by lipids that favor negative curvature, such as PE.

-

Hemifusion Diaphragm: The stalk expands to form a hemifusion diaphragm, where the outer leaflets are continuous, but the inner leaflets remain separate.

-

Fusion Pore Formation and Expansion: A pore opens within the hemifusion diaphragm, allowing for the mixing of the aqueous contents of the two compartments. This pore can then expand to complete the fusion process.

Biophysical Properties of this compound and its Role in Fusion

While sharing the fundamental fusogenic characteristics of the PE lipid class, the shorter acyl chains of this compound (eight carbons each) influence its specific biophysical properties and, consequently, its role in membrane fusion.

Influence of Acyl Chain Length on Fusogenicity

Studies have shown that the efficiency of membrane fusion mediated by PE increases with the length of the acyl chains.[3] Liposomes formulated with phospholipids (B1166683) of increasing acyl chain length (from 16 to 20 carbons) demonstrated improved entrapment of hydrophobic molecules and higher antibiofilm activity, which was attributed to enhanced fusion.[4] This suggests that DOPE, with its 18-carbon oleoyl (B10858665) chains, is likely more fusogenic than this compound. The shorter, saturated octanoyl chains of this compound result in a less pronounced conical shape compared to PEs with longer and unsaturated acyl chains. This leads to a lower propensity to induce the negative curvature required for the formation of fusion intermediates.

Induction of Non-Lamellar Phases

Despite its potentially lower fusogenicity compared to long-chain PEs, this compound can still induce the formation of non-lamellar phases, particularly when present in sufficient concentrations or in combination with other lipids that promote such structures. The presence of cone-shaped lipids like PE can lead to the formation of lipid packing defects, which are transient voids between lipid headgroups that expose the hydrophobic core of the bilayer.[5][6][7] These defects are thought to be crucial for the initiation of membrane fusion by providing sites for the insertion of fusion peptides or by lowering the energy barrier for the formation of the stalk intermediate.

Quantitative Data on Fusogenic Lipids

Direct quantitative comparisons of the fusogenic efficiency of this compound versus other lipids like DOPE are scarce in the literature. However, data from studies on related systems provide valuable insights into the factors influencing fusogenicity.

| Lipid Composition | Fusion Efficiency (%) | Cell Line | Reference |

| DOPE /DOTAP/BODIPY FL-DHPE (1/1/0.1 mol/mol) | 87 ± 8 | CHO | [3] |

| DOPC /DOTAP/BODIPY FL-DHPE (1/1/0.1 mol/mol) | 7 ± 3 | CHO | [3] |

| Neutral Lipid Acyl Chain (in PE-containing liposomes) | Relative Fusion Efficiency |

| C14:0 | Low |

| C16:0 | Moderate |

| C18:1 (DOPE) | High |

| C20:4 | Very High |

Note: This table is a qualitative representation based on the finding that fusion efficiency increases with acyl chain length and unsaturation.[3]

Experimental Protocols for Studying Membrane Fusion

Several well-established assays are used to quantify membrane fusion events. These assays typically monitor either the mixing of lipid components of the two membranes or the mixing of their aqueous contents.

FRET-Based Lipid Mixing Assay

This is a widely used method to monitor the fusion of liposome (B1194612) populations.

Principle: This assay is based on Förster Resonance Energy Transfer (FRET) between two fluorescently labeled lipids incorporated into one population of liposomes (labeled liposomes). A common FRET pair is NBD-PE (donor) and Rhodamine-PE (acceptor). When these probes are in close proximity within the same membrane, excitation of the donor (NBD) results in energy transfer to the acceptor (Rhodamine), and the majority of the emission is from the acceptor. Upon fusion of the labeled liposomes with a population of unlabeled liposomes, the fluorescent probes are diluted in the newly formed larger membrane. This increases the average distance between the donor and acceptor molecules, leading to a decrease in FRET efficiency. Consequently, an increase in donor fluorescence and a decrease in acceptor fluorescence are observed.[8][9][10][11]

Detailed Methodology:

-

Liposome Preparation:

-

Labeled Liposomes: Prepare a lipid mixture in an organic solvent (e.g., chloroform) containing the desired lipid composition (e.g., this compound, a structural lipid like POPC, and a cationic lipid if needed for interaction) along with 0.5-1 mol% of NBD-PE and 0.5-1 mol% of Rhodamine-PE.

-

Unlabeled Liposomes: Prepare a lipid mixture with the same composition but without the fluorescent probes.

-

Create a thin lipid film by evaporating the solvent under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid films with the desired buffer to form multilamellar vesicles (MLVs).

-

To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to several freeze-thaw cycles followed by extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

-

-

Fusion Assay:

-

In a fluorescence cuvette, mix the labeled and unlabeled liposome populations at a specific ratio (e.g., 1:9 labeled to unlabeled).

-

Monitor the fluorescence of the donor (NBD, excitation ~465 nm, emission ~530 nm) and acceptor (Rhodamine, emission ~590 nm) over time using a fluorometer.

-

Initiate fusion by adding the fusogenic agent (e.g., Ca²⁺ for anionic liposomes, or by inducing proximity with agents like polyethylene (B3416737) glycol).

-

Record the change in fluorescence intensity. An increase in NBD fluorescence and a decrease in Rhodamine fluorescence indicate lipid mixing.

-

-

Data Analysis:

-

The percentage of fusion can be calculated using the following formula: % Fusion = [(Ft - F0) / (Fmax - F0)] * 100 where:

-

Ft is the fluorescence intensity at time t.

-

F0 is the initial fluorescence intensity of the mixture before fusion.

-

Fmax is the maximum fluorescence intensity corresponding to 100% fusion, which can be determined by disrupting all liposomes with a detergent like Triton X-100.

-

-

Content Mixing Assay

This assay monitors the mixing of the aqueous contents of two liposome populations.

Principle: A common method involves encapsulating a fluorophore and a quencher in separate liposome populations. For example, ANTS (a fluorophore) can be encapsulated in one set of vesicles, and DPX (a quencher) in another. Fusion of these two types of vesicles leads to the mixing of their contents, bringing ANTS and DPX into the same compartment, which results in the quenching of ANTS fluorescence.

Detailed Methodology:

-

Liposome Preparation:

-

Prepare two populations of liposomes with the desired lipid composition.

-

Hydrate the lipid film of the first population with a buffer containing ANTS.

-

Hydrate the lipid film of the second population with a buffer containing DPX.

-

Remove unencapsulated ANTS and DPX by size-exclusion chromatography.

-

-

Fusion Assay:

-

Mix the ANTS-containing and DPX-containing liposomes in a fluorescence cuvette.

-

Monitor the fluorescence of ANTS (excitation ~350 nm, emission ~520 nm) over time.

-

Initiate fusion.

-

A decrease in ANTS fluorescence indicates content mixing.

-

-

Data Analysis:

-

The percentage of content mixing can be calculated similarly to the lipid mixing assay, with the maximum quenching achieved by disrupting all vesicles with a detergent.

-

Role of this compound in Signaling Pathways

Direct evidence linking this compound to specific signaling pathways is currently limited. However, it is well-established that the biophysical properties of the cell membrane, such as fluidity and curvature, play a critical role in regulating the activity of membrane-associated proteins, including receptors and signaling enzymes.[12][13][14][15][16][17][18]

By virtue of its conical shape, the incorporation of this compound into a membrane can alter its physical properties:

-

Increased Fluidity: The shorter acyl chains of this compound can disrupt the ordered packing of longer-chain phospholipids, thereby increasing membrane fluidity.

-

Induction of Membrane Curvature: As a cone-shaped lipid, this compound promotes negative membrane curvature.

These changes in the membrane environment can modulate the function of signaling proteins in several ways:

-

Conformational Changes in Receptors: The activity of many transmembrane receptors, such as G-protein coupled receptors (GPCRs), is sensitive to the lipid environment.[13][15][16][19][20] Changes in membrane fluidity and curvature can influence the conformational equilibrium of these receptors, favoring either an active or inactive state.

-

Recruitment of Signaling Proteins: Some signaling proteins contain domains that sense membrane curvature.[12][14][17][18] The localized negative curvature induced by this compound could serve as a signal to recruit such proteins to specific membrane domains, thereby initiating a signaling cascade.

-

Modulation of Enzyme Activity: The activity of membrane-bound enzymes can be affected by the physical state of the lipid bilayer. Increased fluidity can enhance the lateral diffusion of enzymes and their substrates, leading to increased reaction rates.

Conclusion

1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (this compound) is a fusogenic lipid that, due to its conical molecular shape, can induce negative membrane curvature and promote the formation of non-lamellar lipid phases, which are key intermediates in membrane fusion. While likely less fusogenic than its long-chain, unsaturated counterparts like DOPE, this compound's ability to modulate membrane properties makes it a valuable component in the design of lipid-based drug delivery systems. The experimental protocols detailed in this guide provide a framework for quantifying the fusogenic activity of this compound-containing formulations. Although direct evidence is still emerging, the influence of this compound on membrane fluidity and curvature suggests a plausible indirect role in modulating cellular signaling pathways by affecting the function of membrane-associated proteins. Further research is warranted to fully elucidate the specific quantitative fusogenicity and signaling roles of this important short-chain phospholipid.

References

- 1. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]

- 3. mdpi.com [mdpi.com]

- 4. Phospholipid acyl chain length modulation: a strategy to enhance liposomal drug delivery of the hydrophobic bacteriocin Micrococcin P1 to biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of Lipids and Divalent Cations in Membrane Fusion Mediated by the Heptad Repeat Domain 1 of Mitofusin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. α-Synuclein Senses Lipid Packing Defects and Induces Lateral Expansion of Lipids Leading to Membrane Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FRET-Based Assay for the Quantification of Extracellular Vesicles and Other Vesicles of Complex Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The Role of Membrane Curvature in Nanoscale Topography-Induced Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of the lipid environment in the activity of G protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Membrane Proteins and Membrane Curvature: Mutual Interactions and a Perspective on Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of Membrane Integrity on G protein-coupled Receptors: Rhodopsin Stability and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Insights into Membrane Curvature Sensing and Membrane Remodeling by Intrinsically Disordered Proteins and Protein Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Membrane Curvature [warwick.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Biochemical and Physiological Actions of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE)

For Researchers, Scientists, and Drug Development Professionals

Abstract